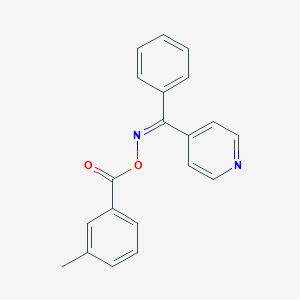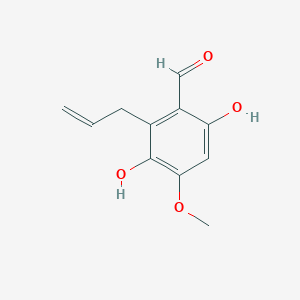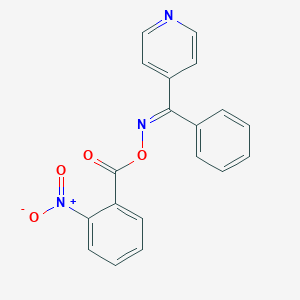
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is a chemical compound with a unique structure that includes a phenyl group attached to a propynyl chain, which is further connected to an isoindole dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione typically involves the coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents under copper(I)-catalyzed conditions . This method provides a good yield and is efficient for producing the desired compound. The reaction conditions usually involve the use of diethylzinc (Et2Zn) and a copper(I) catalyst, which facilitates the cross-coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The phenyl and propynyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
- N-(3-phenyl-2-propynyl)aniline
- Diethyl allyl(3-phenyl-2-propynyl)malonate
- Ethyl (3-phenyl-2-propynoyl)carbamate
Uniqueness
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is unique due to its isoindole dione core, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different core structures or functional groups.
特性
CAS番号 |
4656-94-4 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27g/mol |
IUPAC名 |
2-(3-phenylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H11NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12H2 |
InChIキー |
QRHYSSAEQODXJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420200.png)
![2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B420206.png)








![2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_](/img/structure/B420225.png)



